molecular formula C12H24O4 B3057183 2-(2-Hydroxyethoxy)ethyl octanoate CAS No. 7735-27-5

2-(2-Hydroxyethoxy)ethyl octanoate

Cat. No.: B3057183
CAS No.: 7735-27-5
M. Wt: 232.32 g/mol
InChI Key: NDYHDTGNPTWQMI-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl octanoate is an organic compound with the molecular formula C12H24O4 It is an ester formed from octanoic acid and 2-(2-hydroxyethoxy)ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)ethyl octanoate typically involves the esterification of octanoic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl octanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the halogenated derivatives or amine derivatives.

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl octanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It is used as a plasticizer in the production of polymers and as a surfactant in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl octanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release octanoic acid and 2-(2-hydroxyethoxy)ethanol. Octanoic acid can then enter metabolic pathways, such as the β-oxidation pathway, to produce energy. The hydroxyl group in the compound can also participate in hydrogen bonding and other interactions with biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethoxy)ethyl hexanoate
  • 2-(2-Hydroxyethoxy)ethyl decanoate
  • 2-(2-Hydroxyethoxy)ethyl dodecanoate

Uniqueness

2-(2-Hydroxyethoxy)ethyl octanoate is unique due to its specific chain length and the presence of both hydroxyl and ester functional groups. This combination of features gives it distinct chemical properties and makes it suitable for specific applications, such as in the formulation of surfactants and plasticizers. Compared to similar compounds with different chain lengths, it offers a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4/c1-2-3-4-5-6-7-12(14)16-11-10-15-9-8-13/h13H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYHDTGNPTWQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497544
Record name 2-(2-Hydroxyethoxy)ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7735-27-5
Record name 2-(2-Hydroxyethoxy)ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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